N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-carboxamide
CAS No.: 1021125-65-4
Cat. No.: VC4374979
Molecular Formula: C20H19N5O4S
Molecular Weight: 425.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021125-65-4 |
|---|---|
| Molecular Formula | C20H19N5O4S |
| Molecular Weight | 425.46 |
| IUPAC Name | N-[2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]thiophene-2-carboxamide |
| Standard InChI | InChI=1S/C20H19N5O4S/c1-27-14-6-5-13(12-15(14)28-2)19-23-22-17-7-8-18(24-25(17)19)29-10-9-21-20(26)16-4-3-11-30-16/h3-8,11-12H,9-10H2,1-2H3,(H,21,26) |
| Standard InChI Key | CHFMNXXWSXRLEW-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)C4=CC=CS4)OC |
Introduction
N-(2-((3-(3,4-dimethoxyphenyl)- triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-carboxamide is a complex organic compound featuring a triazole-pyridazine core structure, similar to other compounds in the same class, such as N-(2-((3-(3-(3,4-dimethoxyphenyl)- triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(m-tolyl)acetamide. This compound includes multiple functional groups, including a methoxy-substituted phenyl ring and a thiophene-2-carboxamide moiety. The presence of triazole and pyridazine rings suggests potential biological activity, particularly in medicinal chemistry contexts.
Synthesis Overview
The synthesis of compounds with similar structures typically involves multi-step organic synthesis strategies. These steps may include the reaction of hydrazine derivatives with appropriate carbonyl compounds under acidic or basic conditions to form the desired cyclic structures. For compounds like N-(2-((3-(3,4-dimethoxyphenyl)- triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-carboxamide, specific synthesis details are not readily available, but it likely follows similar principles.
Structural Features and Biological Activity
Compounds containing triazole and pyridazine moieties have been studied for various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The specific arrangement of functional groups in N-(2-((3-(3,4-dimethoxyphenyl)- triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-carboxamide may enhance its potency and selectivity compared to other similar compounds.
Comparison with Similar Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume